

AZ960 off-target effects at high concentrations

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Compound of Interest

Compound Name: AZ960

Cat. No.: B1684624

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Technical Support Center: AZ960

This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of **AZ960**, a potent ATP-competitive inhibitor of JAK2 kinase.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **AZ960** and what is its potency?

AZ960 is a novel and potent inhibitor of Janus kinase 2 (JAK2). It exhibits strong binding affinity with a K_i of 0.45 nM and an IC_{50} of less than 3 nM in enzymatic assays.[\[1\]](#)[\[4\]](#) **AZ960** functions as an ATP-competitive inhibitor.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Q2: What are the known off-target effects of **AZ960** at higher concentrations?

While **AZ960** is highly selective for JAK2, it can inhibit other kinases at higher concentrations. At a concentration of 0.1 μ M, **AZ960** has been shown to inhibit 11 kinases by more than 50%.[\[6\]](#) Known off-targets include JAK3 (with an IC_{50} of 9 nM), TrkA, Aurora kinases, and ARK5.[\[1\]](#)[\[4\]](#) It is important to note that **AZ960** has 3-fold selectivity for JAK2 over JAK3.[\[1\]](#)

Q3: What are the expected cellular effects of **AZ960** treatment?

AZ960 has been demonstrated to induce growth arrest and apoptosis in various cell lines.[\[1\]](#)[\[5\]](#)[\[7\]](#) This is achieved through the inhibition of the JAK2/STAT signaling pathway, leading to reduced phosphorylation of STAT3 and STAT5.[\[1\]](#)[\[8\]](#)[\[9\]](#) In some cell lines, **AZ960** treatment can

also lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[4][5]

Interestingly, in certain contexts, it has been observed to increase levels of Bcl-xL.[5][7]

Q4: What is the recommended concentration range for cellular use to maintain selectivity for JAK2?

To maintain selectivity for JAK2 and minimize off-target effects, a concentration range of 100-500 nM is recommended for cellular assays.[6] However, the optimal concentration should be determined empirically for each cell line and experimental setup.

Troubleshooting Guide

Problem: I am observing unexpected phenotypes or toxicity in my cell-based assays at high concentrations of **AZ960**.

Possible Cause: Off-target effects of **AZ960** are likely occurring at high concentrations. As concentrations increase, **AZ960** can inhibit other kinases beyond JAK2, leading to unintended biological consequences.

Solutions:

- **Concentration Titration:** Perform a dose-response experiment to determine the minimal effective concentration that inhibits JAK2 signaling without causing excessive toxicity.
- **Selectivity Profiling:** Compare the effects of **AZ960** with other more selective JAK2 inhibitors, if available.
- **Off-Target Validation:** If you suspect a specific off-target is responsible for the observed phenotype, use a more selective inhibitor for that kinase to see if it recapitulates the effect.
- **Phenotypic Rescue:** Attempt to rescue the off-target phenotype by overexpressing the suspected off-target kinase.

Problem: My results with **AZ960** are inconsistent across different experiments.

Possible Cause: Inconsistent results can arise from variability in experimental conditions.

Solutions:

- **Compound Stability:** Ensure proper storage and handling of the **AZ960** compound to maintain its activity. **AZ960** is soluble in DMSO and should be stored at -20°C for long-term stability.[\[10\]](#)
- **Cell Culture Conditions:** Maintain consistent cell density, passage number, and serum concentrations, as these can influence cellular responses to inhibitors.
- **Assay Timing:** Be consistent with the duration of **AZ960** treatment in your experiments.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of **AZ960**

Target	Potency Metric	Value (nM)
JAK2	Ki	0.45 [1] [4]
JAK2	IC50	< 3 [1]
JAK3	IC50	9 [1]
TrkA	IC50	~100 [4] [5]
Aurora-A	IC50	~100 [4] [5]
FAK	IC50	~100 [5]

Table 2: Cellular Activity of **AZ960**

Cell Line	Assay	Metric	Value (nM)
TEL-JAK2	STAT5 Phosphorylation	IC50	15[1][6]
TEL-JAK2	Proliferation	GI50	25[1]
TEL-JAK1	Proliferation	GI50	230[1][6]
TEL-JAK3	Proliferation	GI50	279[1][6]
TEL-Tyk2	Proliferation	GI50	214[1][6]
SET-2	Proliferation	GI50	33[1][9]

Experimental Protocols

1. Kinase Inhibition Assay (Enzymatic)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of **AZ960** against a target kinase.

- Materials: Recombinant kinase, appropriate peptide substrate, ATP, **AZ960** stock solution, assay buffer, and a detection system (e.g., radiometric, fluorescence-based).
- Procedure:
 - Prepare serial dilutions of **AZ960**.
 - In a microplate, combine the recombinant kinase, peptide substrate, and **AZ960** at various concentrations.
 - Initiate the kinase reaction by adding a final concentration of ATP (often near the K_m for the specific kinase).
 - Incubate the reaction at the optimal temperature for the kinase.
 - Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

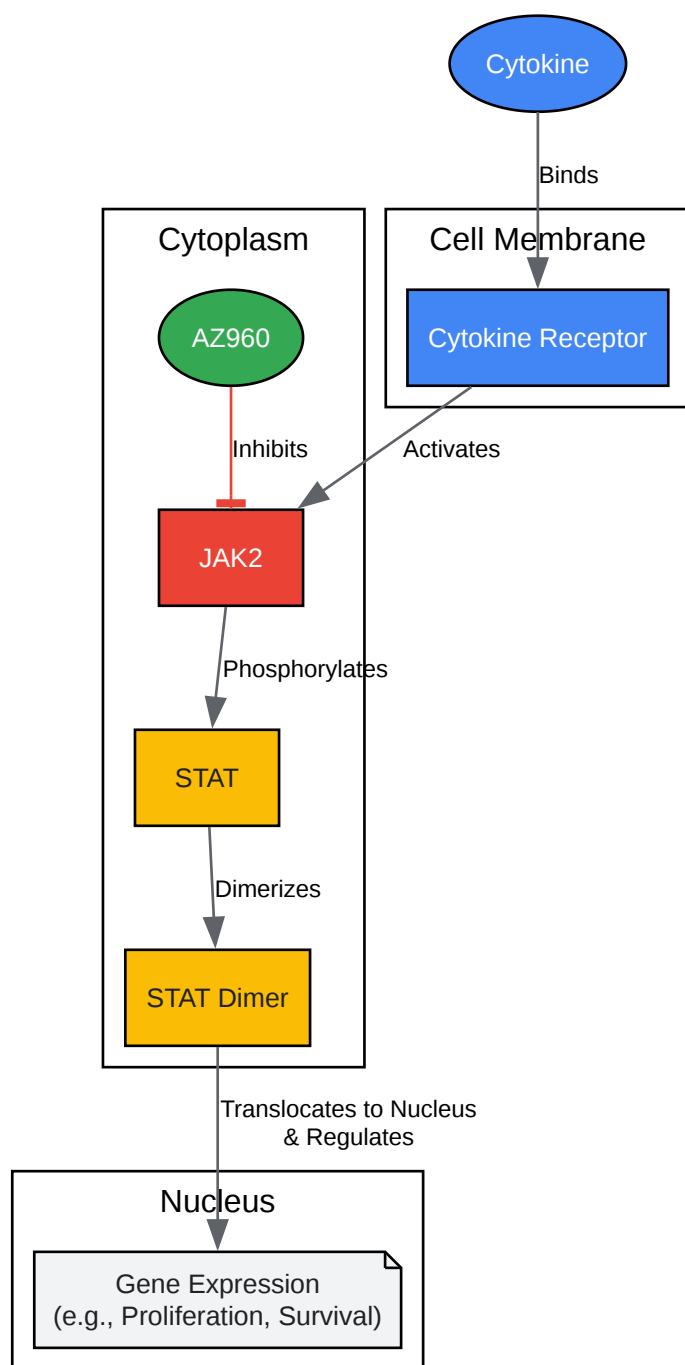
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular Proliferation Assay (AlamarBlue)

This protocol describes a method to assess the effect of **AZ960** on cell viability and proliferation.

- Materials: Cells of interest, complete culture medium, **AZ960** stock solution, AlamarBlue reagent, 96-well plates.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with a range of **AZ960** concentrations. Include a vehicle control (e.g., DMSO).
 - Incubate the cells for a specified period (e.g., 48-72 hours).
 - Add AlamarBlue reagent to each well and incubate for a further 1-4 hours, or as recommended by the manufacturer.
 - Measure the fluorescence or absorbance using a plate reader.
 - Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the vehicle control and fitting to a dose-response curve.

Visualizations



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Caption: JAK/STAT signaling pathway and the inhibitory action of **AZ960**.



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Caption: Experimental workflow for identifying kinase inhibitor off-target effects.

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